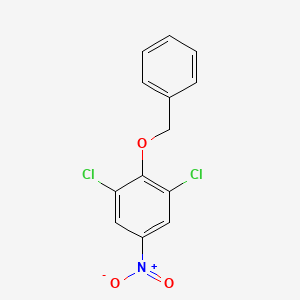

2-(Benzyloxy)-1,3-dichloro-5-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHBFNBACUUBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732213 | |

| Record name | 2-(Benzyloxy)-1,3-dichloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848133-03-9 | |

| Record name | 2-(Benzyloxy)-1,3-dichloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy 1,3 Dichloro 5 Nitrobenzene and Its Precursors

Precursor Synthesis Strategies

The construction of 2-(benzyloxy)-1,3-dichloro-5-nitrobenzene necessitates the prior synthesis of dichloronitrobenzene intermediates and the strategic introduction of the benzyloxy group.

The dichloronitrobenzene core of the target molecule can be synthesized through various methods, primarily involving the nitration of dichlorobenzene isomers or the oxidation of dichloroanilines.

Nitration of Dichlorobenzenes: The direct nitration of dichlorobenzenes is a common approach. For instance, the nitration of 1,3-dichlorobenzene (B1664543) is a key step. The reaction of m-dichlorobenzene with a mixture of concentrated nitric acid and concentrated sulfuric acid can be performed in a high-flux micro-channel reactor, which allows for continuous nitration with excellent temperature control and process safety. google.com Similarly, nitration of 1,2-dichlorobenzene (B45396) with a mixed acid at 35–60 °C yields a mixture of 3-nitro (10%) and 4-nitro (90%) isomers, which can then be separated. chemicalbook.com The nitration of 1,4-dichlorobenzene (B42874) using a mixed acid at 35–65 °C produces 2,5-dichloronitrobenzene in high yield. chemicalbook.com The use of a phase transfer catalyst, such as trioctylmethylammonium chloride, can improve the conversion rate and selectivity of the nitration of p-dichlorobenzene. google.com

Oxidation of Dichloroanilines: An alternative route involves the oxidation of dichloroanilines. For example, 2,6-dichloronitrobenzene can be prepared by the oxidation of 2,6-dichloroaniline (B118687) using peroxytrifluoroacetic acid, generated in situ from 90% hydrogen peroxide and trifluoroacetic anhydride. orgsyn.org This method is particularly suitable for the oxidation of aromatic amines with electron-withdrawing groups. orgsyn.org

Other Methods: Other specific isomers can be synthesized through various routes. For example, 1,2-dichloro-4-nitrobenzene is primarily produced by the nitration of 1,2-dichlorobenzene, which also yields the 3-nitro isomer as a byproduct. wikipedia.org It can also be prepared via the chlorination of 1-chloro-4-nitrobenzene. wikipedia.org 1,3-Dichloro-5-nitrobenzene has a reported melting point of 64-65 °C. sigmaaldrich.com

The choice of synthetic route often depends on the desired isomer and the availability of starting materials.

The introduction of the benzyloxy group is a critical step in the synthesis of the target molecule. This is typically achieved through the reaction of an alcohol with a benzylating agent. The benzyl (B1604629) group is often used as a protecting group for alcohols in organic synthesis. wikipedia.org

Williamson Ether Synthesis: A classic and widely used method is the Williamson ether synthesis. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide (e.g., benzyl chloride or benzyl bromide) in an SN2 reaction. masterorganicchemistry.comyoutube.com Common bases used for the deprotonation include sodium hydride (NaH). organic-chemistry.org For substrates that are sensitive to strongly basic conditions, milder bases like silver oxide (Ag₂O) can be employed to achieve more selective benzylation. organic-chemistry.org This method is well-suited for primary and methyl halides. masterorganicchemistry.com

Use of Benzyl Trichloroacetimidate (B1259523): For substrates that are not stable under basic conditions, the use of benzyl trichloroacetimidate allows for the introduction of the benzyl group under acidic conditions. organic-chemistry.org

Modern Benzylating Reagents: More recent developments have introduced new benzylating agents that offer milder reaction conditions. For example, 2-benzyloxy-1-methylpyridinium triflate is a stable, neutral salt that can convert a wide range of alcohols into benzyl ethers upon gentle heating, avoiding the need for harsh acidic or basic reagents. orgsyn.org Another reagent, 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT), can be used as an acid-catalyzed O-benzylating agent in the presence of trifluoromethanesulfonic acid. organic-chemistry.org

Mitsunobu Reaction: The Mitsunobu reaction provides another pathway for the formation of benzyl ethers. nih.gov This reaction allows for the conversion of primary and secondary alcohols to ethers using a combination of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like diethylazodicarboxylate - DEAD). organic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.org

The choice of method for introducing the benzyloxy group depends on the specific substrate and its functional group tolerance.

Direct Synthetic Routes to this compound

The final assembly of this compound can be accomplished through several direct synthetic strategies.

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of aryl ethers, including the target molecule. nih.gov This reaction typically involves the substitution of a leaving group on an aromatic ring by a nucleophile. youtube.com The aromatic ring must be activated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. nih.gov

In the context of synthesizing this compound, a suitable precursor would be a dichloronitrobenzene derivative where one of the chlorine atoms is activated for substitution. For example, in a molecule like 1,2,3-trichloro-5-nitrobenzene, the chlorine at the 2-position would be activated by the flanking chlorine atoms and the para-nitro group. The reaction would proceed by the attack of a benzyl alkoxide nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to yield the final product. scranton.edu The presence of multiple electron-withdrawing groups, such as the two chlorine atoms and the nitro group in the precursor, significantly facilitates this reaction. youtube.com

The reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various oxygen, sulfur, and nitrogen nucleophiles demonstrates the feasibility of SNAr on similarly activated systems. beilstein-journals.org

The Mitsunobu reaction offers an alternative and often milder route to this compound. organic-chemistry.org This reaction facilitates the conversion of a primary or secondary alcohol into an ether with inversion of configuration. organic-chemistry.org For the synthesis of the target compound, the starting materials would be 2,6-dichloro-4-nitrophenol (B181596) and benzyl alcohol.

The mechanism involves the initial reaction of triphenylphosphine (B44618) with an azodicarboxylate, such as diethylazodicarboxylate (DEAD), to form a phosphonium (B103445) salt. organic-chemistry.org This species then activates the benzyl alcohol, making it susceptible to nucleophilic attack by the phenoxide ion generated from 2,6-dichloro-4-nitrophenol. The reaction proceeds to give the desired ether, this compound. The Mitsunobu reaction is particularly advantageous when dealing with sensitive substrates, as it avoids harsh acidic or basic conditions. organic-chemistry.org The reaction has been successfully employed for the synthesis of 2'-O-benzyladenosine from a purine (B94841) ribonucleoside and benzyl alcohol, highlighting its utility in forming benzyl ethers. nih.gov

A third approach involves the nitration of a pre-formed benzyloxy-dichlorobenzene precursor. In this strategy, 2-(benzyloxy)-1,3-dichlorobenzene (B585208) would be synthesized first, for instance, via a Williamson ether synthesis between 2,6-dichlorophenol (B41786) and a benzyl halide. The subsequent step would be the nitration of this intermediate.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, reaction temperature, the stoichiometry of the reactants, and the selection of a suitable catalyst or base.

Influence of Temperature and Solvent Systems on Synthesis

The selection of an appropriate solvent system and the control of reaction temperature are critical for maximizing the yield and minimizing side reactions in the Williamson ether synthesis of this compound. Polar aprotic solvents are generally preferred as they can effectively solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion.

Commonly employed solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone. The reaction temperature influences the rate of reaction, with higher temperatures generally leading to faster conversion. However, excessively high temperatures can promote undesirable side reactions, such as the decomposition of reactants or products. For the benzylation of phenols, temperatures are often maintained in the range of room temperature to around 90°C.

The following table illustrates the effect of different solvent and base combinations on the yield of etherification reactions, based on general principles of the Williamson ether synthesis.

Table 1: Influence of Solvent and Base on Williamson Ether Synthesis Yields

| Solvent System | Base | Typical Yield (%) |

|---|---|---|

| Dimethylformamide (DMF) | Sodium Hydride (NaH) | High |

| Dimethyl Sulfoxide (DMSO) | Potassium tert-butoxide (KOtBu) | High |

| Acetone | Potassium Carbonate (K₂CO₃) | Moderate to High |

| Acetonitrile | Cesium Carbonate (Cs₂CO₃) | High |

Stoichiometric Control and Catalyst Selection for Transformations

Precise control over the stoichiometry of the reactants is essential for an efficient synthesis. Typically, a slight excess of the benzylating agent (benzyl chloride or benzyl bromide) may be used to ensure complete conversion of the starting phenoxide. The choice of base is also a critical factor. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective in completely deprotonating the phenol (B47542), thus generating the highly nucleophilic phenoxide. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times.

Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the rate and yield of Williamson ether syntheses, especially when dealing with reactants in immiscible phases (e.g., an aqueous base and an organic solvent). nih.gov A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the benzyl halide occurs. nih.gov This method can often be performed under milder conditions and with less stringent requirements for anhydrous solvents.

The selection of the catalyst and its concentration can significantly impact the reaction outcome.

Table 2: Catalyst Selection in Phase-Transfer Catalyzed Ether Synthesis

| Catalyst | Catalyst Type | Typical Reaction Conditions |

|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | Biphasic (e.g., Toluene (B28343)/Water) |

| Benzyltriethylammonium Chloride (TEBAC) | Quaternary Ammonium Salt | Biphasic (e.g., Dichloromethane/Water) |

| 18-Crown-6 | Crown Ether | Solid-Liquid or Liquid-Liquid |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product (e.g., Column Chromatography)

Following the completion of the synthesis, a series of isolation and purification steps are necessary to obtain the final product, this compound, in high purity. The initial work-up procedure typically involves quenching the reaction mixture, followed by extraction to separate the organic product from the aqueous phase containing salts and other water-soluble impurities. The organic layer is then washed, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure.

The crude product obtained after work-up is often a mixture containing the desired ether, unreacted starting materials, and byproducts. Column chromatography is a widely used and effective technique for the purification of such mixtures. nih.gov This method separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (the eluent).

For the purification of this compound, a non-polar stationary phase like silica gel is typically used. The eluent is a solvent system of varying polarity, which is carefully chosen to achieve optimal separation. A common strategy is to start with a non-polar solvent, such as hexane (B92381) or petroleum ether, and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane. orgsyn.org The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure product.

Table 3: Typical Eluent Systems for Column Chromatography of Aromatic Ethers

| Eluent System | Polarity | Typical Application |

|---|---|---|

| Hexane / Ethyl Acetate | Low to Medium | General purification of moderately polar compounds. |

| Petroleum Ether / Dichloromethane | Low to Medium | Separation of non-polar to moderately polar compounds. |

| Toluene / Ethyl Acetate | Medium | Purification of aromatic compounds. |

After column chromatography, the fractions containing the pure product are combined, and the solvent is evaporated. Further purification can be achieved by recrystallization. This technique relies on the principle that the solubility of a solid in a solvent increases with temperature. The crude solid is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for the recrystallization of aromatic ethers include ethanol, methanol, or mixtures of solvents like hexane and ethyl acetate.

Chemical Reactivity and Transformation Pathways of 2 Benzyloxy 1,3 Dichloro 5 Nitrobenzene

Reactivity at the Benzyloxy Moiety

The benzyloxy group serves as a protecting group for the phenol (B47542) and offers two main sites for chemical transformation: the ether linkage and the benzylic carbon.

Removal of the benzyl (B1604629) group to unmask the phenol is a common synthetic step.

Hydrogenolysis: This is a standard method for benzyl ether cleavage, typically employing hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. libretexts.orgnih.gov The reaction involves the cleavage of the benzylic C-O bond and results in the formation of the corresponding phenol and toluene (B28343) as a byproduct. libretexts.org While effective, this method is often non-selective if other reducible groups, such as the nitro group, are present. It is typically performed after the nitro group has been reduced and/or transformed.

Oxidative Removal with DDQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidizing agent used for the cleavage of benzyl ethers, particularly those that are electron-rich. quizlet.comwikipedia.org The reaction is thought to proceed via hydride abstraction from the benzylic carbon to form a stabilized benzylic cation, which is then trapped by water to yield the phenol and benzaldehyde. wikipedia.org Visible-light-mediated protocols using catalytic amounts of DDQ have been developed, offering milder reaction conditions. quizlet.comnih.gov This method can be advantageous when acid- or reduction-sensitive functional groups are present elsewhere in the molecule.

| Method | Reagents | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Reductive C-O bond cleavage. libretexts.org | High yielding, clean byproducts (toluene). nih.gov | Reduces other functional groups (e.g., nitro, alkenes). |

| Oxidative Removal | DDQ, H₂O | Oxidative cleavage via hydride abstraction. wikipedia.org | Mild, neutral conditions; orthogonal to many reducing agents. quizlet.comtcichemicals.com | Requires stoichiometric or catalytic oxidant; byproduct removal. quizlet.com |

The benzylic carbon, being adjacent to a phenyl ring, exhibits unique reactivity.

Free Radical Processes: The C-H bonds at the benzylic position are relatively weak and susceptible to free-radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator. This would lead to the formation of 2-(bromophenylmethoxy)-1,3-dichloro-5-nitrobenzene.

Oxidations: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can aggressively oxidize the benzylic position. quizlet.com In this substrate, such a reaction would likely cleave the benzylic carbon entirely, leading to the formation of benzoic acid and the corresponding phenol, or potentially oxidize it to a ketone (benzoyl group), though this is less common for a secondary ether.

Nucleophilic Substitution: If the benzylic position is first converted to a leaving group (e.g., by bromination), it can undergo Sₙ1 or Sₙ2 nucleophilic substitution reactions. youtube.com The stability of the intermediate benzyl cation or the accessibility of the primary carbon facilitates these pathways. youtube.com

Transformations Involving the Halogen Substituents

The two chlorine atoms on the aromatic ring are generally unreactive under standard conditions. However, their reactivity is dramatically enhanced by the presence of the strongly electron-withdrawing nitro group, making them susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com

The SₙAr mechanism requires three conditions to be met:

The ring must be electron-poor, a condition satisfied by the powerful nitro group. quizlet.com

There must be a good leaving group, which the chloro atoms are. quizlet.com

The leaving group must be positioned ortho or para to the strong electron-withdrawing group. quizlet.comwikipedia.org

In 2-(benzyloxy)-1,3-dichloro-5-nitrobenzene, the chlorine at C1 is ortho to the nitro group at C5, and the chlorine at C3 is para to the nitro group. This arrangement is ideal for SₙAr. The reaction proceeds via the addition of a nucleophile to the carbon bearing the halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge in this complex is delocalized onto the oxygen atoms of the nitro group, which provides significant stabilization. wikipedia.org

This reactivity allows for the sequential displacement of the two chloro atoms with various nucleophiles (e.g., amines, alkoxides, thiolates), providing a pathway to highly functionalized aromatic structures. nih.govbyjus.com The relative reactivity of the ortho versus the para chlorine can sometimes be controlled by steric factors and reaction conditions, potentially allowing for selective monosubstitution followed by a second, different substitution.

Nucleophilic Displacement of Chlorine Atoms

The presence of a strong electron-withdrawing nitro group significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. In this molecule, both chlorine atoms are situated ortho to the nitro group, making them susceptible to displacement by various nucleophiles.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the electron-deficient aromatic ring. nih.gov The stability of this intermediate is enhanced by the nitro group's ability to delocalize the negative charge. nih.govorganic-chemistry.org

While specific studies on the nucleophilic displacement of chlorine atoms on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous dichloronitrobenzene derivatives. For instance, in related systems like 2,4-dichloronitrobenzene, nucleophilic substitution with alkoxides has been shown to occur. researchgate.netwikipedia.org The reaction conditions typically involve a strong nucleophile and may require elevated temperatures to proceed at a reasonable rate. The choice of solvent and base is also crucial in facilitating the reaction.

The regioselectivity of the substitution is influenced by both electronic and steric factors. The two chlorine atoms in this compound are electronically similar due to their positions relative to the nitro group. However, the bulky benzyloxy group at the C2 position can exert a significant steric hindrance, potentially influencing the regioselectivity of an incoming nucleophile. A less sterically demanding nucleophile might show a preference for the C1 chlorine, while a bulkier nucleophile might favor the C3 position to minimize steric repulsion.

Table 1: Postulated Nucleophilic Displacement Reactions of this compound

| Nucleophile (Nu) | Reagents and Conditions | Expected Product(s) | Reference |

| Amine (e.g., R-NH₂) | Base (e.g., K₂CO₃), High Temperature, Polar Aprotic Solvent (e.g., DMF) | 2-(Benzyloxy)-1-chloro-5-nitro-3-(R-amino)benzene and/or 2-(Benzyloxy)-3-chloro-5-nitro-1-(R-amino)benzene | |

| Alkoxide (e.g., R-O⁻) | NaOR, Alcohol or Aprotic Solvent | 2-(Benzyloxy)-1-chloro-3-(R-oxy)-5-nitrobenzene and/or 2-(Benzyloxy)-3-chloro-1-(R-oxy)-5-nitrobenzene | researchgate.netwikipedia.org |

| Thiolate (e.g., R-S⁻) | NaSR, Alcohol or Aprotic Solvent | 2-(Benzyloxy)-1-chloro-5-nitro-3-(R-thio)benzene and/or 2-(Benzyloxy)-3-chloro-5-nitro-1-(R-thio)benzene |

Note: The table is illustrative and based on the general reactivity of activated aryl halides. Specific yields and regioselectivities would require experimental validation.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Analogues for Brominated Derivatives)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. capes.gov.br For this compound, or more commonly its more reactive brominated or iodinated analogues, these reactions offer a versatile platform for further functionalization. The reactivity of aryl halides in these couplings generally follows the trend I > Br > Cl, making aryl chlorides the most challenging substrates. rsc.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an aryl halide. capes.gov.br While direct coupling of the dichloro-compound is challenging, its conversion to a di-boronic ester derivative would enable subsequent couplings. More practically, a brominated analogue, such as 2-(benzyloxy)-1,3-dibromo-5-nitrobenzene, would be a more suitable substrate. The commercial availability of related structures like (2-(benzyloxy)-5-nitrophenyl)boronic acid suggests the feasibility of such transformations. researchgate.net Studies on the Suzuki-Miyaura coupling of iodo-benzyloxy-benzaldehydes have demonstrated the successful formation of C-C bonds under palladium catalysis, providing a precedent for the reactivity of the benzyloxy-substituted aryl core. researchgate.net

Heck Coupling:

The Heck reaction couples an aryl halide with an alkene. This reaction is a viable pathway for introducing vinyl groups onto the aromatic ring. As with other cross-coupling reactions, aryl bromides are generally more reactive than chlorides. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand to facilitate the catalytic cycle.

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is instrumental in the synthesis of aryl alkynes. The mild reaction conditions often employed in Sonogashira couplings make it an attractive method for the late-stage functionalization of complex molecules.

Table 2: Potential Cross-Coupling Reactions of a Brominated Analogue: 2-(Benzyloxy)-1,3-dibromo-5-nitrobenzene

| Reaction Type | Coupling Partner | Catalyst System | Potential Product | Reference |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-(Benzyloxy)-1-bromo-3-aryl-5-nitrobenzene | researchgate.net |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 2-(Benzyloxy)-1-bromo-5-nitro-3-vinylbenzene | researchgate.net |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-(Benzyloxy)-1-bromo-5-nitro-3-(phenylethynyl)benzene | organic-chemistry.orgwikipedia.org |

Note: This table presents hypothetical reactions for a brominated analogue to illustrate the potential of cross-coupling chemistry. The regioselectivity would be a key aspect to determine experimentally.

Regioselectivity and Stereoselectivity in Complex Transformations

Regioselectivity:

In reactions involving this compound, regioselectivity is a critical consideration, particularly when the two chlorine atoms can react independently.

In nucleophilic aromatic substitution , as discussed earlier, the steric bulk of the benzyloxy group is expected to play a significant role. Attack at the C1 position is sterically more hindered than at the C3 position. Therefore, it is plausible that nucleophilic attack would preferentially occur at the C3 position, especially with larger nucleophiles. However, electronic effects can also influence the outcome, and a definitive prediction requires experimental data.

In palladium-catalyzed cross-coupling reactions of a dihalo-analogue, the regioselectivity is often governed by the relative rates of oxidative addition of the palladium catalyst to the different carbon-halogen bonds. For a molecule like 2-(benzyloxy)-1,3-dibromo-5-nitrobenzene, the electronic environment of the two bromine atoms is similar. However, the steric hindrance from the adjacent benzyloxy group could disfavor oxidative addition at the C1-Br bond, potentially leading to preferential coupling at the C3 position. The choice of ligand on the palladium catalyst can also significantly influence the regioselectivity of the coupling reaction. nih.govcapes.gov.br

Stereoselectivity:

The current structure of this compound is achiral. Stereoselectivity would become a relevant factor in transformations where a new chiral center is introduced. For example, if the nitro group were reduced to an amine and then participated in a reaction that forms a new stereocenter, the existing benzyloxy group, while not chiral itself, could potentially influence the stereochemical outcome of the reaction through steric or electronic effects.

Similarly, if a cross-coupling reaction introduces a substituent with a chiral center, the benzyloxy group might exert some level of diastereocontrol, leading to a preference for one diastereomer over another. However, without specific examples of such complex transformations starting from this molecule, any discussion on stereoselectivity remains speculative. The principles of asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, would be necessary to achieve high levels of stereoselectivity in such reactions.

Spectroscopic and Structural Elucidation of 2 Benzyloxy 1,3 Dichloro 5 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H-NMR) for Positional Assignment

Proton NMR (¹H-NMR) spectroscopy is used to determine the number and electronic environment of hydrogen atoms in a molecule. In 2-(benzyloxy)-1,3-dichloro-5-nitrobenzene, the ¹H-NMR spectrum would be expected to show distinct signals for the aromatic protons on both the dichloronitrophenyl and the benzyl (B1604629) rings, as well as a characteristic signal for the benzylic methylene (B1212753) (-CH₂-) protons.

The two protons on the dichloronitrophenyl ring are expected to appear as doublets in the downfield region of the spectrum due to the deshielding effects of the electronegative chlorine and nitro groups. Their specific chemical shifts and coupling constants would confirm their meta-relationship. The five protons of the benzyl group's phenyl ring would typically appear as a complex multiplet. The benzylic methylene protons would likely present as a singlet, integrating to two protons.

While specific experimental data for this compound is not widely published, analysis of related structures such as 3,5-dichloronitrobenzene (B1666198) shows aromatic protons in the range of δ 7.69-8.14 ppm. chemicalbook.com The protons of a benzyl group attached to an oxygen atom typically resonate around δ 5.0-5.2 ppm for the methylene group and δ 7.2-7.5 ppm for the phenyl group.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general principles.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (dichloronitrophenyl) | ~8.0 - 8.2 | d |

| Aromatic H (dichloronitrophenyl) | ~7.8 - 8.0 | d |

| Aromatic H (benzyl) | ~7.3 - 7.5 | m |

| Benzylic CH₂ | ~5.1 - 5.3 | s |

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be characterized by signals for the six carbons of the dichloronitrophenyl ring, the six carbons of the benzyl phenyl ring, and the benzylic methylene carbon.

The carbons attached to the chlorine atoms and the oxygen atom on the dichloronitrophenyl ring would be significantly shifted downfield. The carbon bearing the nitro group would also be deshielded. The carbons of the benzyl group would appear at their characteristic positions. For instance, data for 1,3-dichlorobenzene (B1664543) shows carbon signals in the aromatic region around δ 128-135 ppm. chemicalbook.com

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general principles.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-O (dichloronitrophenyl) | ~150 - 155 |

| C-Cl (dichloronitrophenyl) | ~130 - 135 |

| C-NO₂ (dichloronitrophenyl) | ~145 - 150 |

| C-H (dichloronitrophenyl) | ~120 - 130 |

| C-ipso (benzyl) | ~135 - 140 |

| C-ortho/meta/para (benzyl) | ~127 - 129 |

| CH₂ (benzylic) | ~70 - 75 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, for example, confirming the connectivity of protons within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show a correlation between the benzylic methylene protons and the carbon atom of the dichloronitrophenyl ring attached to the ether oxygen, confirming the benzyloxy linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. It could be used to confirm the through-space relationship between the benzylic protons and the protons on the benzyl group's phenyl ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would appear around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-O-C ether linkage would exhibit stretching vibrations in the region of 1250-1050 cm⁻¹. Aromatic C-H stretching bands would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibrations are typically found in the fingerprint region, below 800 cm⁻¹.

Raman spectroscopy would also be useful, particularly for identifying the symmetric vibrations of the nitro group and the vibrations of the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₂) | Stretching | 2950 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1530 |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1340 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | ~1250 |

| Aryl Ether (C-O-C) | Symmetric Stretching | ~1050 |

| C-Cl | Stretching | 800 - 600 |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (C₁₃H₉Cl₂NO₃), the molecular ion peak [M]⁺ would be expected at m/z 297, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion (calculated: 296.9959), confirming the elemental composition. nih.gov

Common fragmentation pathways would likely involve the loss of the benzyl group, leading to a prominent peak corresponding to the dichloronitrophenoxy cation. Another significant fragmentation would be the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 from the benzyl moiety.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion |

| 297/299/301 | [C₁₃H₉Cl₂NO₃]⁺ (Molecular ion) |

| 206/208/210 | [C₆H₂Cl₂NO₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic methods provide invaluable information about the structure of a molecule in solution or the gas phase, X-ray crystallography offers the definitive determination of the molecular and crystal structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as π-π stacking and hydrogen bonds in the crystal lattice.

Although no specific crystallographic data for this compound is currently available in the public domain, studies on related compounds like 1,3-bis(chloromethyl)-2-methyl-5-nitrobenzene (B13996842) have revealed details about their solid-state packing and intermolecular forces. researchgate.net A similar analysis of the title compound would be expected to show a non-planar conformation due to the benzyloxy group and potential for various intermolecular interactions influencing the crystal packing.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed analysis of bond lengths, bond angles, and dihedral angles requires crystallographic data, typically obtained through single-crystal X-ray diffraction. This data provides the precise three-dimensional coordinates of each atom within the crystal lattice, from which these geometric parameters can be calculated. Without such experimental data for this compound, a scientifically accurate discussion of its specific bond characteristics is not possible.

Investigation of Crystal Packing Motifs and Intermolecular Interactions

The study of crystal packing and intermolecular forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions, is also contingent on the availability of crystal structure data. This information reveals how individual molecules of this compound would arrange themselves in the solid state, which is crucial for understanding its physical properties. In the absence of these experimental findings, a discussion of its crystal packing motifs remains speculative.

Advanced Spectroscopic Techniques for Elucidating Conformational Dynamics

The investigation of conformational dynamics, which refers to the different spatial arrangements a molecule can adopt through bond rotations, typically employs advanced spectroscopic methods like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy or two-dimensional NMR (e.g., NOESY, EXSY). These techniques can provide insights into the energy barriers between different conformers and their relative populations. A search for such studies on this compound did not yield any specific results.

Computational and Theoretical Investigations of 2 Benzyloxy 1,3 Dichloro 5 Nitrobenzene

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Electronic structure calculations are fundamental to modern chemistry, providing a theoretical basis for understanding molecular properties. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a molecule, yielding information about its energy and electron distribution.

To date, specific DFT or ab initio studies performed on 2-(Benzyloxy)-1,3-dichloro-5-nitrobenzene have not been reported in peer-reviewed literature. Such studies would be the first step in building a comprehensive computational profile of the molecule.

A crucial aspect of computational chemistry is determining the most stable three-dimensional arrangement of a molecule, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which possesses several rotatable bonds, this analysis is particularly important. nih.gov

Conformational analysis would explore the different spatial arrangements (conformers) arising from rotation around the C-O and C-C single bonds of the benzyloxy group. By calculating the relative energies of these conformers, researchers could identify the most stable, low-energy structures that the molecule is likely to adopt.

Table 1: Key Rotatable Bonds for Conformational Analysis

| Bond Description | Atoms Involved | Significance |

| Phenyl-Methylene Bond | C(phenyl)-C(methylene) | Determines the orientation of the benzyl (B1604629) group relative to the dichloronitrobenzene ring. |

| Methylene-Oxygen Bond | C(methylene)-O(ether) | Influences the positioning of the benzyl group. |

| Oxygen-Ring Bond | O(ether)-C(ring) | Affects the overall shape and steric hindrance of the molecule. |

This table is based on the general structure of the molecule and highlights areas that would be critical in a formal conformational analysis. No published data is currently available.

Understanding how charge is distributed across a molecule is key to predicting its interactions with other molecules. An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge landscape of a molecule. On an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. niscair.res.inresearchgate.net

For this compound, an ESP map would likely show significant negative potential around the oxygen atoms of the nitro group and the ether linkage, due to their high electronegativity. The hydrogen atoms of the benzene (B151609) rings would exhibit positive potential. This information is critical for predicting non-covalent interactions, such as hydrogen bonding and π-π stacking. niscair.res.in

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A detailed FMO analysis for this compound is not currently available. However, a study on the related compound 1,3-dichloro-5-nitrobenzene showed that the HOMO and LUMO are distributed across the aromatic system, with significant contributions from the nitro group to the LUMO, indicating its role as an electron-accepting site. researchgate.netnih.gov A similar pattern would be expected for the title compound, with the benzyloxy group likely influencing the energy and distribution of the HOMO.

Table 2: Hypothetical Frontier Molecular Orbital Data

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ionization potential; indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity; indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and polarizability. |

This table outlines the parameters that would be determined in an FMO analysis. Specific energy values for this compound are not available in the literature.

Reaction Mechanism Studies using Computational Chemistry

Computational chemistry can elucidate the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimentation alone. This involves mapping the energy landscape of a reaction from reactants to products.

A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular structure that exists as reactants are converted into products. Identifying the geometry and energy of transition states is crucial for understanding reaction barriers and rates.

No computational studies elucidating transition states for reactions involving this compound have been published. Potential reactions for study could include nucleophilic aromatic substitution of the chlorine atoms or reduction of the nitro group, both of which are common transformations for this class of compounds.

As with other computational aspects, detailed energetic profiles for reactions of this compound are not available. Future research in this area would be instrumental in optimizing synthetic routes and predicting potential side products.

Molecular Dynamics Simulations for Conformational Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules. For this compound, MD simulations can provide critical insights into its conformational landscape, which is largely dictated by the rotational freedom of the benzyloxy and nitro functional groups. Understanding the accessible conformations is fundamental, as the three-dimensional shape of a molecule influences its physical properties and biological activity.

The conformational dynamics of this compound are primarily centered around two key dihedral angles:

C-O-C-C Dihedral (Benzyloxy Group): The rotation around the ether linkage determines the orientation of the benzyl group relative to the dichloronitrobenzene ring. This flexibility allows the molecule to adopt a range of conformations from extended to more compact forms.

C-C-N-O Dihedral (Nitro Group): The rotation of the nitro group relative to the benzene ring can influence the molecule's electronic properties and intermolecular interactions.

An MD simulation of this molecule would typically involve placing it in a simulation box, often with a solvent to mimic realistic conditions, and then solving Newton's equations of motion for each atom. This process generates a trajectory, a series of molecular snapshots over time, revealing the preferred conformational states and the transitions between them.

From such a simulation, a potential energy surface can be mapped as a function of the key dihedral angles. The regions with the lowest potential energy correspond to the most stable conformations.

Table 1: Hypothetical Torsional Energy Profile for Key Dihedral Angles in this compound

| Dihedral Angle | Angle (Degrees) | Relative Potential Energy (kcal/mol) | Conformational State |

| Benzyloxy (C-O-C-C) | 0 | 5.8 | Eclipsed (Sterically Hindered) |

| 60 | 1.2 | Gauche | |

| 120 | 2.5 | Skewed | |

| 180 | 0.0 | Anti (Extended, Most Stable) | |

| Nitro (C-C-N-O) | 0 | 0.0 | Coplanar (Maximal Conjugation) |

| 30 | 0.8 | Slightly Twisted | |

| 60 | 2.5 | Moderately Twisted | |

| 90 | 4.0 | Perpendicular (Sterically Unfavorable) |

Note: This table is illustrative and based on general principles of conformational analysis. Actual energy values would require specific quantum mechanical or molecular mechanics calculations.

The data suggest that the extended, or anti, conformation of the benzyloxy group is energetically most favorable, minimizing steric hindrance. For the nitro group, a coplanar orientation with the benzene ring is preferred, which allows for maximal electronic conjugation. These conformational preferences are critical for understanding how the molecule might interact with biological targets or other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling within a Theoretical Framework

Quantitative Structure-Activity Relationship (QSAR) models are theoretical tools that correlate the chemical structure of compounds with their biological activity or a specific property. dergipark.org.tr For a compound like this compound, QSAR modeling provides a framework to predict its potential biological effects without the need for extensive experimental testing, thereby saving significant resources. nih.gov This is particularly relevant for classes of compounds like nitroaromatics, which are known to have various industrial applications and environmental implications. acadpubl.eunih.gov

The development of a QSAR model for nitroaromatic compounds, including this compound, involves several key steps:

Data Set Compilation: A dataset of structurally related nitroaromatic compounds with experimentally determined biological activity (e.g., toxicity to a specific organism, enzyme inhibition) is assembled. nih.gov

Descriptor Calculation: For each molecule in the dataset, a series of numerical values, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Physicochemical: Such as the logarithm of the octanol-water partition coefficient (logP), which describes hydrophobicity.

Topological: Indices that describe the connectivity of atoms in the molecule. researchgate.net

Electronic: Descriptors derived from quantum mechanical calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are relevant for chemical reactivity. researchgate.net For nitroaromatics, the energy of the LUMO is often correlated with their tendency to undergo nitroreduction, a key step in some toxicity mechanisms. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the observed activity. dergipark.org.trnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation techniques (like leave-one-out cross-validation) and, crucially, by predicting the activity of an external set of compounds not used in the model's development. nih.gov

Within a hypothetical QSAR study on the aquatic toxicity of nitroaromatics, this compound would be one data point. Its structural features would be translated into descriptors, as illustrated in the table below.

Table 2: Hypothetical QSAR Data for a Set of Nitroaromatic Compounds

| Compound | logP | LUMO Energy (eV) | Molecular Weight ( g/mol ) | Experimental Activity (-log(IGC50)) |

| 1,3-Dichloro-5-nitrobenzene | 3.12 | -1.85 | 192.00 | 4.2 |

| 2,4-Dinitrotoluene | 1.98 | -2.40 | 182.13 | 4.8 |

| This compound | 4.50 | -1.70 | 298.12 | (Predicted) |

| 4-Nitroaniline | 1.39 | -1.55 | 138.12 | 3.5 |

| 2,4,6-Trinitrotoluene (TNT) | 1.60 | -2.75 | 227.13 | 5.1 |

Note: The descriptor and activity values in this table are for illustrative purposes. The activity for this compound is marked as 'Predicted' to emphasize the predictive nature of QSAR models.

A resulting QSAR equation might look like:

-log(IGC50) = b₀ + b₁(logP) + b₂(LUMO Energy)

Where b₀, b₁, and b₂ are coefficients determined by the regression analysis. Such a model could then be used to estimate the toxicity of newly designed or untested nitroaromatic compounds, guiding further research and development. The reliability of these predictions is highly dependent on the quality of the initial data and the rigorousness of the validation process. nih.gov

Advanced Applications and Role As a Chemical Synthon in Academic Research

Utility in the Synthesis of Complex Aromatic and Heterocyclic Systems

The multifunctionality of 2-(benzyloxy)-1,3-dichloro-5-nitrobenzene and its deprotected form, 2,6-dichloro-4-nitrophenol (B181596), makes them useful starting materials for building elaborate molecular frameworks. The chlorine atoms can be displaced through nucleophilic aromatic substitution (SNAr) reactions, the nitro group can be reduced to an amine to introduce a nucleophilic site or a directive group for further substitutions, and the phenolic oxygen (after debenzylation) provides another point for modification, such as ether or ester formation.

The synthetic utility of this compound is prominently highlighted by its role as a precursor to biologically active molecules, particularly in the agrochemical sector. The deprotected analogue, 2,6-dichloro-4-nitrophenol, is a crucial intermediate in the industrial synthesis of hexaflumuron, a benzoylurea insecticide. google.comnbinno.com The synthesis leverages the inherent reactivity of the 2,6-dichloro-4-nitrophenol core structure.

The typical synthetic route involves the reduction of the nitro group on a derivative of 2,6-dichloro-4-nitrophenol to form 2,6-dichloro-4-aminophenol. google.com This amino derivative is then further elaborated through a series of reactions to construct the final complex structure of the insecticide. The precise arrangement of the chloro and amino groups on the phenol (B47542) ring is critical for the final steps of the synthesis and, ultimately, for the biological activity of the target molecule. This application underscores the importance of 2,6-dichloro-4-nitrophenol as a versatile building block in creating valuable, complex organic compounds. nbinno.com

Table 1: Key Intermediates in the Synthesis of Hexaflumuron

| Compound Name | Role in Synthesis |

|---|---|

| 2,6-Dichlorophenol (B41786) | Starting material |

| 2,6-Dichloro-4-nitrophenol | Nitrated intermediate |

| 2,6-Dichloro-4-aminophenol | Reduced intermediate, key building block |

This interactive table summarizes the progression from a simple precursor to the final complex insecticide.

While specific, widespread application in polymer science is not extensively documented in academic literature, the functional groups present on derivatives of this compound offer significant potential for its use as a monomer in the synthesis of specialty polymers. After reduction of the nitro group to an amine, the resulting 2,6-dichloro-4-aminophenol possesses three key functionalities: an amino group, a hydroxyl group, and two chlorine atoms.

This trifunctional character allows for several polymerization strategies:

Polyamides and Polyimides: The amino group can react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides.

Polyethers: The phenolic hydroxyl group can participate in nucleophilic substitution reactions with dihaloalkanes or activated aromatic dihalides to form polyethers. The chlorine atoms on the ring could also potentially be displaced under certain polymerization conditions.

Polyurethanes: The hydroxyl group can react with diisocyanates to yield polyurethanes.

The presence of chlorine atoms on the polymer backbone would be expected to enhance properties such as thermal stability and flame retardancy. Furthermore, these halogen atoms provide reactive handles for post-polymerization modification, allowing for the fine-tuning of material properties.

Development of Novel Synthetic Methodologies

The unique electronic and steric properties of this compound and its derivatives make them useful substrates and precursors in the development of new synthetic methods.

The derivative 4-amino-2,6-dichlorophenol is a valuable scaffold for the synthesis of novel ligands for catalysis. nih.gov The amino group serves as a convenient point for chemical modification to introduce coordinating moieties. For instance, it can be converted into a Schiff base through condensation with various aldehydes. The resulting Schiff base ligands, containing N and O donor atoms, are capable of coordinating with a wide range of transition metals to form catalysts for various organic transformations.

The steric bulk provided by the two chlorine atoms adjacent to the hydroxyl group can influence the coordination geometry around the metal center, potentially leading to catalysts with unique selectivity. The electronic properties of the ligand can also be tuned by modifying the phenolic hydroxyl group or by performing further substitutions on the aromatic ring, thereby influencing the catalytic activity of the metal complex.

In recent years, significant effort has been directed towards developing more environmentally benign chemical processes. This includes the synthesis and transformation of intermediates like 2,6-dichloro-4-nitrophenol.

One patented approach describes a "simple, efficient, and eco-friendly process" for preparing 2,6-dichloro-4-nitrophenol that avoids the use of organic solvents. quickcompany.in The process involves the sulfonation of 2,6-dichlorophenol followed by nitration in an aqueous medium, which simplifies workup and minimizes volatile organic compound (VOC) emissions. quickcompany.in This method is reported to produce the final product in high yield (85-95%) and purity (98-99.9%). quickcompany.in

For the transformation of the nitro group, a key reaction for this synthon, green alternatives to traditional reduction methods (which often use stoichiometric, toxic metal reductants) are being explored. Electrochemical reduction represents a promising alternative for converting nitrophenols to aminophenols. mdpi.comresearchgate.netresearchgate.net This method uses electrons as the reducing agent, is highly efficient, and can be performed under mild conditions with minimal byproduct formation. mdpi.comresearchgate.netresearchgate.net Additionally, bioremediation and biodegradation approaches using engineered microorganisms are being developed for the transformation of nitrophenols, offering a sustainable route for both synthesis and waste treatment. nih.gov

Table 2: Comparison of Synthetic Routes to 2,6-dichloro-4-nitrophenol

| Method | Reagents | Solvent | Key Advantages |

|---|---|---|---|

| Traditional Nitration | Nitric Acid, Sulfuric Acid | Organic Solvent | Established method |

| Green Synthesis | Sulfuric Acid, Nitric Acid | Water | Eco-friendly, no organic solvent, high purity quickcompany.in |

This interactive table compares a traditional synthesis method with a greener alternative.

Role in Methodological Development for Aromatic Functionalization

The highly substituted and electronically defined nature of the this compound scaffold makes it an excellent model substrate for developing and understanding new methods for aromatic functionalization. The strong electron-withdrawing effect of the nitro group, combined with the inductive effect of the chlorine atoms, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).

This high reactivity allows chemists to test the efficacy of new nucleophiles or novel catalytic systems for SNAr reactions under milder conditions. Research on related electron-deficient systems, such as 4,6-dichloro-5-nitrobenzofuroxan, has utilized DFT calculations to probe the mechanisms of nucleophilic substitution, revealing the profound electronic influence of the nitro and other electron-withdrawing groups on the reaction pathway. mdpi.com Such fundamental studies, using substrates with well-defined reactivity like the dichloronitrobenzene core, are crucial for expanding the scope of synthetic methodology and designing more efficient chemical reactions. The chlorine atoms can serve as leaving groups to be replaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates), and the outcomes of these reactions provide valuable data on the reactivity and selectivity of new synthetic methods.

Future Research Directions and Unexplored Reactivity of this compound

The strategic positioning of chloro, nitro, and benzyloxy groups on the benzene (B151609) ring of this compound makes it a highly versatile intermediate for the synthesis of a wide array of more complex molecules. While its direct applications are not extensively documented in publicly available research, its structural similarity to key intermediates in the agrochemical and pharmaceutical industries, such as 2,6-dichloro-4-nitrophenol, provides a strong basis for predicting its potential utility and outlining future research trajectories. nbinno.comquickcompany.in

The primary role of this compound in academic and industrial research is as a chemical synthon. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective manipulation of other parts of the molecule. The presence of two chlorine atoms and a nitro group offers multiple avenues for further functionalization.

Table 1: Key Reactive Sites and Potential Transformations

| Functional Group | Position | Potential Reactions |

| Nitro (-NO2) | 5 | Reduction to an amino group, enabling amide bond formation, diazotization, and subsequent nucleophilic substitution. |

| Chloro (-Cl) | 1, 3 | Nucleophilic aromatic substitution (SNAr), cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). |

| Benzyloxy (-OCH2Ph) | 2 | Deprotection (hydrogenolysis) to reveal a free hydroxyl group for ether or ester formation. |

Detailed research findings on the direct use of this compound are limited. However, the synthesis of related polychlorinated nitroaromatic compounds is a well-established area of research, driven by their importance as intermediates. google.comnih.gov For instance, the precursor, 2,6-dichloro-4-nitrophenol, is a crucial intermediate in the synthesis of the insecticide hexaflumuron. google.com This underscores the potential of its benzyloxy-protected counterpart in the development of new agrochemicals and pharmaceuticals.

The future of organic synthesis is moving towards more efficient and sustainable methods. researchgate.netcas.orgmdpi.com In this context, the unexplored reactivity of this compound presents several exciting opportunities for academic and industrial research.

One promising avenue is the exploration of its utility in various cross-coupling reactions. researchgate.netsigmaaldrich.com The differential reactivity of the two chlorine atoms could be exploited for sequential, site-selective cross-coupling to introduce different aryl or alkyl groups, leading to the construction of complex, unsymmetrical biaryl and related structures. The development of novel catalytic systems that can selectively activate one C-Cl bond over the other would be a significant advancement.

Furthermore, the interplay between the directing effects of the existing substituents could be harnessed to achieve regioselective functionalization of the aromatic ring. For example, electrophilic aromatic substitution reactions, though challenging on such an electron-deficient ring, could be explored under forcing conditions or with highly reactive electrophiles to introduce additional functional groups.

Another area of interest lies in the synthesis of novel heterocyclic compounds. mdpi.com The reduction of the nitro group to an amine, followed by intramolecular condensation with a suitably functionalized ortho substituent (introduced via substitution of one of the chlorine atoms), could provide a facile route to a variety of heterocycles, which are prevalent scaffolds in medicinal chemistry.

Finally, the development of more "green" and atom-economical synthetic methods utilizing this compound as a starting material is a key future direction. This could involve the use of photocatalysis or electrochemistry to mediate novel transformations, reducing the reliance on harsh reagents and reaction conditions. cas.org The application of high-throughput screening and machine learning could also accelerate the discovery of new reactions and optimal conditions for the transformation of this versatile building block. beilstein-journals.org

Table 2: Summary of Future Research Directions

| Research Area | Focus | Potential Impact |

| Advanced Cross-Coupling Methodologies | Selective activation of C-Cl bonds for sequential coupling reactions. | Facile synthesis of complex, unsymmetrical molecular architectures. |

| Regioselective Functionalization | Exploration of electrophilic and nucleophilic aromatic substitution reactions. | Introduction of new functional groups at specific positions to tune molecular properties. |

| Heterocyclic Synthesis | Intramolecular cyclization strategies following functional group manipulation. | Access to novel heterocyclic scaffolds for drug discovery and materials science. |

| Green Chemistry Approaches | Development of photocatalytic, electrochemical, and organocatalytic transformations. | More sustainable and environmentally friendly synthetic routes. |

| High-Throughput Experimentation and Machine Learning | Rapid screening of reaction conditions and prediction of reactivity. | Accelerated discovery of new applications and synthetic methodologies. |

Q & A

Q. What are the recommended synthetic routes for 2-(Benzyloxy)-1,3-dichloro-5-nitrobenzene in laboratory settings?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Benzyloxy Introduction : Protect a hydroxyl group via benzylation (e.g., using benzyl bromide and a base like K₂CO₃ in DMF) .

Chlorination : Use chlorinating agents (e.g., Cl₂/FeCl₃ or SOCl₂) at positions 1 and 3. Regioselectivity is influenced by directing effects of existing substituents .

Nitration : Introduce the nitro group at position 5 using mixed acid (HNO₃/H₂SO₄). Temperature control (0–5°C) minimizes side reactions .

Note: Purification via column chromatography (silica gel, hexane/EtOAc) and characterization by -NMR and HPLC (>95% purity) are critical .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) .

- NMR Spectroscopy : Confirm structural integrity via - and -NMR. Key peaks: benzyloxy protons (δ 4.8–5.2 ppm), aromatic protons (δ 6.8–8.2 ppm) .

- Melting Point : Compare observed mp with literature values (if available) to detect impurities .

- Recrystallization : Use ethanol or dichloromethane/hexane mixtures for crystal formation .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and fume hood use .

- Storage : Keep in a sealed container under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and avoid release into drains .

- Emergency Measures : For skin contact, rinse with water for 15+ minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. What factors influence the regioselectivity of nitration in the synthesis of chloro-nitrobenzene derivatives?

- Methodological Answer :

- Electronic Effects : Nitration is directed by electron-donating groups (e.g., benzyloxy). Meta/para selectivity depends on the substituent’s electronic nature. Chloro groups (electron-withdrawing) favor nitration at positions ortho/para to themselves .

- Steric Hindrance : Bulky substituents (e.g., benzyloxy) can block certain positions. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution .

- Experimental Validation : Use competitive nitration experiments with isotopic labeling or LC-MS to track product distribution .

Q. How does the electronic environment of substituents affect the stability of this compound under varying pH conditions?

- Methodological Answer :

- Stability Studies :

- Acidic Conditions : Protonation of the nitro group increases electrophilicity, risking hydrolysis. Monitor via UV-Vis (λ shifts indicate degradation) .

- Basic Conditions : Benzyloxy groups may undergo cleavage. Use HPLC to quantify degradation products .

- Computational Insights : Molecular orbital calculations (e.g., HOMO-LUMO gaps) predict susceptibility to nucleophilic attack at specific positions .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. Example: Nitro and chloro groups activate adjacent positions for substitution .

- Molecular Dynamics (MD) : Simulate reaction trajectories in solvents (e.g., DMSO) to assess activation barriers .

- Validation : Compare predicted intermediates with experimental LC-MS/MS data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.